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Compound of Interest

Compound Name: Tri-GalNAc(OAc)3 TFA

Cat. No.: B8223311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tri-GalNAc(OAc)3 TFA is a key synthetic intermediate used in the construction of targeted

drug delivery systems, particularly for hepatocyte-specific delivery via the asialoglycoprotein

receptor (ASGPR). The triantennary N-acetylgalactosamine (Tri-GalNAc) cluster, with its

hydroxyl groups protected by acetylation ((OAc)3) and formulated as a trifluoroacetic acid

(TFA) salt, offers enhanced solubility and stability, making it a versatile building block for

conjugation to therapeutic agents like oligonucleotides, siRNAs, and for the synthesis of

lysosome-targeting chimeras (LYTACs).[1][2][3]

Accurate and robust analytical methods are crucial for verifying the identity, purity, and stability

of Tri-GalNAc(OAc)3 TFA to ensure the quality and performance of the final conjugate. This

application note provides detailed protocols for the characterization of Tri-GalNAc(OAc)3 TFA
using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and

Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties
A summary of the key physicochemical properties of a representative Tri-GalNAc(OAc)3 TFA
is provided in the table below.
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Property Value Source

CAS Number 1159408-65-7 [1]

Molecular Formula C81H129F3N10O38 [1]

Molecular Weight 1907.93 g/mol

Appearance White to off-white solid/oil

Purity (Typical) ≥98%

Analytical Methods and Protocols
Purity Determination by High-Performance Liquid
Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of Tri-
GalNAc(OAc)3 TFA. The acetyl groups increase the hydrophobicity of the molecule, making it

well-suited for separation on C18 or other suitable reverse-phase columns.

Experimental Protocol: RP-HPLC

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Gradient:

0-5 min: 20% B

5-25 min: 20% to 80% B

25-30 min: 80% B

30-35 min: 80% to 20% B
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35-40 min: 20% B

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV at 214 nm.

Injection Volume: 10 µL.

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 water:acetonitrile)

to a concentration of 1 mg/mL.

Data Presentation: HPLC Purity Analysis

Parameter Expected Result

Retention Time
Dependent on the specific linker structure, but a

sharp, well-defined major peak is expected.

Purity (%)
≥98% (calculated from the area of the main

peak relative to the total peak area).

Impurities

Any significant impurity peaks should be

investigated for potential side-products or

degradation products.

Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and structural integrity of

Tri-GalNAc(OAc)3 TFA. Electrospray ionization (ESI) is a common technique for this type of

molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass

measurements to confirm the elemental composition.

Experimental Protocol: LC-MS

Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Q-

TOF or Orbitrap).
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Ionization Mode: Positive Electrospray Ionization (ESI+).

Mass Range: m/z 500-2500.

Capillary Voltage: 3.5 kV.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

LC Conditions: As described in the HPLC protocol.

Data Presentation: Mass Spectrometry Data

Ion Calculated m/z Observed m/z Description

[M+H]+ 1794.85

Consistent with

calculated value ± 5

ppm

Protonated molecule

(M = free base of the

TFA salt).

[M+Na]+ 1816.83
Often observed as a

sodium adduct.

Sodium adduct of the

free base.

[M+2H]2+ 897.93

May be observed

depending on

instrument settings.

Doubly charged

protonated molecule.

Note: The calculated masses are for the free base (Tri-GalNAc(OAc)3) and may vary slightly

depending on the exact linker structure. The TFA counterion is not typically observed in the

mass spectrum.

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing

the fragmentation pattern. Key expected fragments include losses of acetyl groups and

cleavage of the glycosidic bonds.
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Structural Elucidation by Nuclear Magnetic Resonance
(NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure, including the

confirmation of the carbohydrate rings, the acetyl protecting groups, and the linker moiety. Both

1H and 13C NMR are valuable for complete characterization.

Experimental Protocol: NMR

Instrumentation: A 400 MHz or higher NMR spectrometer.

Solvent: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).

Techniques: 1H NMR, 13C NMR, COSY, HSQC.

Sample Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of deuterated solvent.

Data Presentation: Key NMR Signals
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Proton (1H) / Carbon (13C)
Approximate Chemical
Shift (ppm)

Description

Anomeric Protons (H-1 of

GalNAc)
4.5 - 5.5

Signals corresponding to the

anomeric protons of the three

GalNAc units.

Acetyl Protons (CH3 of OAc

and NHAc)
1.9 - 2.2

A series of sharp singlets

corresponding to the

numerous acetyl groups.

Linker Protons 1.2 - 4.0

A complex set of signals

corresponding to the protons

of the linker structure.

Carbohydrate Ring Protons 3.5 - 5.5
Overlapping signals from the

protons on the GalNAc rings.

Acetyl Carbons (C=O) 169 - 172
Signals for the carbonyl

carbons of the acetyl groups.

Anomeric Carbons (C-1 of

GalNAc)
98 - 102

Signals for the anomeric

carbons.

Linker Carbons 20 - 70
Signals corresponding to the

carbons of the linker structure.

Note: The exact chemical shifts will depend on the specific linker structure and the solvent

used.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b8223311?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/27025342/
https://pubmed.ncbi.nlm.nih.gov/27025342/
https://en.wikipedia.org/wiki/Carbohydrate
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259426/
https://www.benchchem.com/product/b8223311#analytical-methods-for-characterizing-tri-galnac-oac-3-tfa-conjugates
https://www.benchchem.com/product/b8223311#analytical-methods-for-characterizing-tri-galnac-oac-3-tfa-conjugates
https://www.benchchem.com/product/b8223311#analytical-methods-for-characterizing-tri-galnac-oac-3-tfa-conjugates
https://www.benchchem.com/product/b8223311#analytical-methods-for-characterizing-tri-galnac-oac-3-tfa-conjugates
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8223311?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8223311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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